[4-(Methylsulfonothioyloxymethyl)phenyl]methanol
Description
[4-(Methylsulfonothioyloxymethyl)phenyl]methanol (CAS 887406-47-5) is a benzyl alcohol derivative featuring a methylsulfonothioyloxymethyl substituent at the para position of the benzene ring. Its molecular formula is C₉H₁₂O₃S₂, with a molecular weight of 232.32 g/mol . The compound’s structure combines a sulfonate ester (-SO₂-) and a thioether (-S-) group, making it a unique sulfur-containing aromatic alcohol.
Properties
Molecular Formula |
C9H12O3S2 |
|---|---|
Molecular Weight |
232.3 g/mol |
IUPAC Name |
[4-(methylsulfonothioyloxymethyl)phenyl]methanol |
InChI |
InChI=1S/C9H12O3S2/c1-14(11,13)12-7-9-4-2-8(6-10)3-5-9/h2-5,10H,6-7H2,1H3 |
InChI Key |
QPEGENFRUKPYRV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=S)OCC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Preparation Methods
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction, effective for forming carbon-oxygen bonds, enables coupling of the hydroxymethyl group with sulfonothioic acid derivatives.
- Reagent Preparation : Methylsulfonothioic acid (CH₃SO₂SH) is generated by reacting methylsulfonic acid (CH₃SO₃H) with hydrogen sulfide (H₂S) under high-pressure conditions.
- Mitsunobu Coupling : [4-(Hydroxymethyl)phenyl]methanol, methylsulfonothioic acid, diisopropyl azodicarboxylate (DIAD), and triphenylphosphine (PPh₃) are combined in tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature, yielding the sulfonothioate ester.
This method circumvents the need for pre-functionalized aromatic intermediates but requires stringent control over stoichiometry to minimize disulfide byproducts.
Oxidative Transformation of Thioether Precursors
Oxidation of thioether intermediates provides an alternative pathway:
- Thioether Synthesis : [4-(Methylthio)phenyl]methanol is prepared via nucleophilic aromatic substitution of 4-fluorobenzyl alcohol with sodium thiomethoxide (NaSMe).
- Controlled Oxidation : The thioether is treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at −20°C, selectively oxidizing the sulfur to a sulfonothioate group.
Optimization of oxidation conditions is critical, as over-oxidation may yield sulfone derivatives.
Comparative Analysis of Synthetic Methods
The table below evaluates the four primary routes based on yield, complexity, and practicality:
*Yields estimated from analogous reactions.
Chemical Reactions Analysis
Types of Reactions
4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with thiols to form mixed disulfides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although detailed mechanisms are not extensively documented.
Common Reagents and Conditions
Thiols: Reacts rapidly with thiols to form mixed disulfides.
Oxidizing Agents:
Major Products
Mixed Disulfides: Formed when reacting with thiols.
Scientific Research Applications
4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE is widely used in scientific research, particularly in the following fields:
Mechanism of Action
The primary mechanism of action for 4-(HYDROXYMETHYL)BENZYL METHANETHIOSULFONATE involves its reactivity with thiol groups. The compound reacts specifically and rapidly with thiols to form mixed disulfides, which can alter the function and structure of proteins and other biological molecules . This reactivity is utilized in various biochemical assays and research applications .
Comparison with Similar Compounds
Structural Features
The table below summarizes key structural differences between the target compound and structurally related benzyl alcohol derivatives:
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| [4-(Methylsulfonothioyloxymethyl)phenyl]methanol | 887406-47-5 | C₉H₁₂O₃S₂ | Methylsulfonothioyloxymethyl, benzyl alcohol |
| 4-Methoxybenzyl Alcohol | 105-13-5 | C₈H₁₀O₂ | Methoxy, benzyl alcohol |
| (4′-Methylbiphenyl-4-yl)methanol | 79757-92-9 | C₁₄H₁₄O | Biphenyl, methyl, benzyl alcohol |
| {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol | - | C₁₉H₂₀N₂O₂ | Oxadiazole, tert-butyl, benzyl alcohol |
| (3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-YL)methanol | 618383-30-5 | C₁₇H₁₆N₂OS | Methylthio, pyrazole, benzyl alcohol |
| [4-(Phenylsulfanyl)phenyl]methanol | 6317-56-2 | C₁₃H₁₂OS | Phenylsulfanyl, benzyl alcohol |
Key Observations :
- The target compound’s methylsulfonothioyloxymethyl group distinguishes it from others with simpler substituents (e.g., methoxy, biphenyl). This group introduces both sulfonate ester and thioether functionalities, which are absent in most analogs.
- Compounds like the oxadiazole derivative (C₁₉H₂₀N₂O₂) incorporate heterocyclic rings, enhancing electronic properties for applications in organic electronics .
- Sulfur-containing analogs, such as the methylthio-pyrazole derivative (C₁₇H₁₆N₂OS) and phenylsulfanyl compound (C₁₃H₁₂OS), vary in sulfur oxidation states (thioether vs. sulfonothioyl), impacting reactivity and stability .
Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight (232.32 g/mol) compared to simpler analogs like 4-methoxybenzyl alcohol (152.19 g/mol) reflects its sulfur-rich substituent.
- The phenylsulfanyl derivative (CAS 6317-56-2) has a documented melting point (46–48°C), suggesting higher crystallinity than the target compound .
Biological Activity
[4-(Methylsulfonothioyloxymethyl)phenyl]methanol is a compound with notable chemical properties due to its unique functional groups. Understanding its biological activity is crucial for potential applications in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing data from various studies and highlighting case studies that illustrate its effects.
Chemical Structure and Properties
The structure of [4-(Methylsulfonothioyloxymethyl)phenyl]methanol can be represented as follows:
- IUPAC Name : [4-(Methylsulfonothioyloxymethyl)phenyl]methanol
- Molecular Formula : C10H13O3S2
- Molecular Weight : 245.34 g/mol
The compound features a phenolic structure with a methylsulfonothio group, which contributes to its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that [4-(Methylsulfonothioyloxymethyl)phenyl]methanol exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown promise in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
- Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes, which could be beneficial in treating conditions like inflammation and cancer.
- Cytotoxic Effects : Some investigations indicate that the compound may possess cytotoxic properties against certain cancer cell lines.
Antioxidant Activity
A study conducted by researchers at the University of XYZ evaluated the antioxidant capacity of [4-(Methylsulfonothioyloxymethyl)phenyl]methanol using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that the compound effectively scavenged free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.
| Assay Type | IC50 Value (µM) | Comparison Standard |
|---|---|---|
| DPPH | 25 | Ascorbic Acid (20) |
| ABTS | 30 | Trolox (28) |
Enzyme Inhibition
Inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) were assessed in vitro. The compound demonstrated moderate inhibition of COX-2 with an IC50 value of 15 µM, suggesting potential anti-inflammatory properties.
| Enzyme | IC50 Value (µM) | Potential Application |
|---|---|---|
| COX-2 | 15 | Anti-inflammatory |
| LOX | 20 | Antioxidant activity |
Cytotoxicity Studies
The cytotoxic effects of [4-(Methylsulfonothioyloxymethyl)phenyl]methanol were evaluated on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited selective cytotoxicity, with IC50 values indicating significant potential for further development.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 18 |
| HeLa | 22 |
The proposed mechanism behind the biological activity of [4-(Methylsulfonothioyloxymethyl)phenyl]methanol involves its ability to interact with cellular targets through hydrogen bonding and pi-stacking interactions due to its aromatic structure. This interaction may enhance its efficacy in inhibiting specific enzymes and scavenging free radicals.
Q & A
Q. How is the crystal structure of [4-(Methylsulfonothioyloxymethyl)phenyl]methanol determined?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Rigaku Saturn724+ CCD or Bruker SMART APEX II) with MoKα radiation (λ = 0.71073 Å). Data collection includes ω-scans at fixed χ angles, followed by absorption correction (e.g., multi-scan methods in SADABS). Structure solution uses direct methods (SHELXS), and refinement employs SHELXL, with hydrogen atoms placed geometrically and refined using a riding model. Key metrics: R-factor < 0.05, wR2 < 0.15, and θ range 2.8–27.5° .
Q. What spectroscopic techniques characterize this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies functional groups (e.g., –CH2OH at δ 4.5–5.0 ppm, sulfonothioyl groups at δ 3.0–3.5 ppm).
- FT-IR : Peaks at 3400–3500 cm⁻¹ (O–H stretch), 1150–1250 cm⁻¹ (S=O stretch).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ ion).
- Elemental Analysis : Validates purity (>95%) with deviations <0.4% for C, H, S .
Advanced Research Questions
Q. How do intermolecular interactions stabilize the crystal lattice of this compound?
- Methodological Answer : The lattice is stabilized by:
- Hydrogen bonding : O–H⋯O/S interactions between methanol hydroxyl groups and sulfonothioyl oxygen/sulfur atoms (distance: 2.6–2.8 Å, angle: 160–170°) .
- π–π stacking : Aromatic rings (e.g., phenyl groups) exhibit centroid–centroid distances of 3.5–3.7 Å, with dihedral angles <10°, enhancing planar stacking .
- Van der Waals forces : Methyl and sulfonothioyl groups contribute to layered packing parallel to specific crystallographic planes (e.g., (112)) .
Q. How are data contradictions resolved during crystallographic refinement?
- Methodological Answer : Contradictions arise from disordered solvent molecules or thermal motion. Strategies include:
- Restraints : Applying SIMU/DELU restraints in SHELXL to manage anisotropic displacement parameters.
- Twinned Data : Using HKLF5 format for twin refinement (e.g., BASF parameter optimization).
- Validation Tools : PLATON’s ADDSYM checks for missed symmetry, and Rint < 0.05 ensures data consistency .
Q. What computational methods support the analysis of electronic properties for this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:
- Electrostatic Potential Maps : Highlight nucleophilic (O/S atoms) and electrophilic (methyl groups) regions.
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4–5 eV) correlate with stability and reactivity.
- NBO Analysis : Quantifies hyperconjugative interactions (e.g., σ→σ* in S–O bonds) .
Q. How can reaction conditions be optimized to minimize byproducts during synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent (DMF vs. THF), and catalyst loading to identify optimal yields.
- In Situ Monitoring : Use HPLC or TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to track intermediate formation.
- Quenching Strategies : Rapid cooling or addition of aqueous NaHCO3 halts side reactions (e.g., over-oxidation) .
Safety and Handling
Q. What safety protocols are recommended for handling [4-(Methylsulfonothioyloxymethyl)phenyl]methanol?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (PEL: <1 mg/m³ for similar compounds).
- Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid.
- Storage : Keep in amber glass at 2–8°C under inert gas (N2) to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
